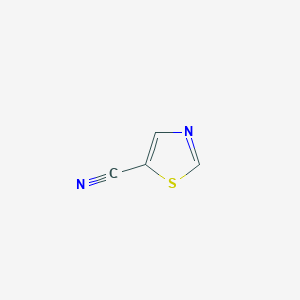

Thiazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-1-4-2-6-3-7-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXPRCDFFCVMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616407 | |

| Record name | 1,3-Thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25742-12-5 | |

| Record name | 1,3-Thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazole-5-carbonitrile basic properties

An In-Depth Technical Guide to Thiazole-5-carbonitrile: Core Properties and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern chemical research, bridging the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its fundamental properties, synthesis, and reactivity from an application-focused perspective. We delve into the causality behind its synthetic pathways, particularly the Hantzsch synthesis, and explore the chemical versatility endowed by its nitrile functionality. This document is structured to serve as a practical and authoritative resource for researchers, offering detailed, self-validating experimental protocols for synthesis and characterization, comprehensive spectroscopic data, and a critical examination of its utility in the development of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a "privileged scaffold" in drug discovery, a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have established it as a critical pharmacophore. When functionalized at the C5 position with an electron-withdrawing nitrile group, the resulting molecule, this compound, becomes an exceptionally versatile intermediate.

The nitrile group not only modulates the electronic character of the thiazole ring but also serves as a synthetic handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions to form other heterocyclic systems.[3][4] This synthetic flexibility allows for the systematic elaboration of the core scaffold, a crucial process in structure-activity relationship (SAR) studies. Consequently, this compound is a sought-after precursor for developing antiviral agents, anticancer therapeutics, and electron-deficient materials for organic electronics.[3][5] This guide aims to provide the foundational knowledge required to harness the full potential of this valuable compound.

Core Physicochemical Properties

The physical and chemical properties of a starting material dictate its handling, storage, and reaction conditions. This compound is a stable, crystalline solid under standard conditions, with solubility characteristics that make it amenable to a range of common organic solvents.

| Property | Value | Source(s) |

| CAS Number | 25742-12-5 | [6] |

| Molecular Formula | C₄H₂N₂S | PubChem |

| Molecular Weight | 110.14 g/mol | PubChem |

| Appearance | Crystalline solid | [3] |

| Melting Point | 75-80 °C | [3] |

| Boiling Point | 180-190 °C (at 760 mmHg) | [3] |

| Solubility | Moderately soluble in DMF and acetonitrile; limited water solubility. | [3] |

Spectroscopic Characterization: An Analytical Framework

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Rationale & Comparative Data |

|---|---|---|

| ¹H NMR | δ 9.1-9.3 (s, 1H, H2), δ 8.7-8.9 (s, 1H, H4) | The protons on the thiazole ring are in an aromatic environment and are deshielded. The electron-withdrawing nitrile group at C5 will strongly deshield the adjacent H4 proton. The H2 proton is adjacent to both S and N atoms. For comparison, protons on unsubstituted thiazole appear at δ ~8.9 (H2), ~7.9 (H4), and ~7.4 (H5) ppm.[8] |

| ¹³C NMR | δ 155-160 (C2), δ 150-155 (C4), δ 115-120 (C≡N), δ 110-115 (C5) | Aromatic carbons appear in the δ 100-160 ppm range.[10] The nitrile carbon is typically found around δ 115-120 ppm. The C5 carbon, directly attached to the nitrile, will be significantly shifted. In thiazole-4-carbonitrile, the nitrile carbon appears at δ 114.5 ppm and the ring carbons at δ 157.4, 133.6, and 125.9 ppm.[7] |

| FT-IR (cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2230 (C≡N stretch, strong), ~1500 (C=N stretch), ~1450 (C=C stretch) | The nitrile (C≡N) stretch is a sharp, strong, and highly characteristic absorption in the 2260-2220 cm⁻¹ region.[11] Aromatic C-H stretching occurs above 3000 cm⁻¹. Ring vibrations (C=N, C=C) appear in the 1600-1400 cm⁻¹ fingerprint region.[12][13] |

| Mass Spec (EI) | M⁺ at m/z 110. Key fragments from loss of HCN (m/z 83) or retro-synthetic cleavage. | The molecular ion peak corresponding to the molecular weight (110.14) should be clearly visible. Electron impact ionization will likely induce fragmentation of the ring and loss of stable neutral molecules like hydrogen cyanide. |

Protocol 1: Standard Operating Procedure for Spectroscopic Validation

This protocol ensures a self-validating workflow for confirming the identity and purity of synthesized this compound.

1. Sample Preparation:

- NMR: Accurately weigh 5-10 mg of the dried, purified product and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- FT-IR: Place a small, neat amount of the crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

- MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis by ESI or EI-MS.

2. Data Acquisition:

- ¹H & ¹³C NMR: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for protons. For ¹³C NMR, ensure a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the quaternary C5 and nitrile carbons will have weak signals.

- FT-IR: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan first.

- HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass (C₄H₂N₂S).

3. Data Analysis & Validation:

- Cross-Verification: The acquired data must be mutually consistent. The molecular formula confirmed by HRMS must match the integration and number of signals in the NMR spectra.

- Comparison to Expected Values: Compare the observed chemical shifts and IR absorption frequencies with the expected values in Table 2.

- Purity Assessment: The ¹H NMR spectrum is the primary tool for purity assessment. The absence of significant signals other than those for the product, solvent, and TMS indicates high purity.

Chemical Synthesis: A Rational Approach

The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis , a robust condensation reaction between an α-halocarbonyl compound and a thioamide.[14][15] For this compound, this translates to a retrosynthetic disconnection to thioformamide and an α-halo-α-formylacetonitrile (or a synthetic equivalent).

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 7. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 9. Thiazole [webbook.nist.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of Thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole-5-carbonitrile Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4] The thiazole ring acts as a versatile pharmacophore, a molecular framework that can be readily modified to optimize therapeutic efficacy.[5][6] Within this important class of compounds, this compound serves as a key building block in the synthesis of novel therapeutic agents. The presence of the electron-withdrawing nitrile group at the 5-position significantly influences the electronic properties of the thiazole ring, making it a subject of great interest for drug design and development.[7] This guide provides a comprehensive technical overview of the chemical structure and bonding of this compound, offering insights for researchers engaged in the synthesis and application of these valuable heterocyclic compounds.

Molecular Structure and Bonding: An In-Depth Analysis

The chemical structure of 1,3-thiazole-5-carbonitrile is characterized by a planar, five-membered aromatic ring fused to a nitrile functional group. This arrangement of atoms and electrons gives rise to its unique chemical properties and reactivity.

Orbital Hybridization and Aromaticity

The thiazole ring in this compound is aromatic, a property that imparts significant stability to the molecule. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule (4n+2 π electrons, where n=1). The atoms in the ring exhibit the following hybridization:

-

Nitrogen (N3): sp² hybridized. One sp² orbital forms a sigma bond with C2, another with C4, and the third contains a lone pair of electrons. The p-orbital participates in the π-system.

-

Sulfur (S1): sp² hybridized. Two sp² orbitals form sigma bonds with C2 and C5, and the third sp² orbital holds a lone pair of electrons. The p-orbital of sulfur also contributes to the π-electron system.

-

Carbon atoms (C2, C4, C5): All are sp² hybridized, each forming three sigma bonds within the ring and with attached hydrogen or carbon atoms. The remaining p-orbital on each carbon atom contributes to the delocalized π-system.

The nitrile group (-C≡N) consists of a carbon and a nitrogen atom joined by a triple bond. The carbon atom is sp hybridized, forming a sigma bond with C5 of the thiazole ring and a sigma and two pi bonds with the nitrogen atom.

Resonance Structures and Electron Distribution

The delocalization of π-electrons in the thiazole ring can be represented by several resonance structures. These structures illustrate the distribution of electron density within the ring, with the sulfur atom accommodating a partial positive charge in some contributors, highlighting its ability to donate electrons to the π-system.

The presence of the strongly electron-withdrawing nitrile group at the C5 position significantly influences the electron density distribution. This group pulls electron density away from the thiazole ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions.

Diagram: Resonance Structures of the Thiazole Ring

Caption: Resonance contributors of the thiazole ring.

Spectroscopic Properties of Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the isomeric 1,3-thiazole-4-carbonitrile in DMSO-d₆ shows two distinct signals for the ring protons.[1] The proton at the C2 position (H2) appears as a doublet at δ 8.908 and 8.902 ppm, while the proton at the C5 position (H5, analogous to H2 in our target molecule) appears as a doublet at δ 9.316 and 9.310 ppm.[1] The downfield chemical shifts are indicative of the aromatic nature of the thiazole ring. For this compound, one would expect two singlets in the aromatic region, with the C2 proton likely appearing at a lower field than the C4 proton due to the proximity of the electron-withdrawing nitrogen atom.

¹³C NMR: The carbon NMR spectrum of 1,3-thiazole-4-carbonitrile in DMSO-d₆ shows signals for the ring carbons at δ 157.4, 133.6, and 125.9 ppm, with the nitrile carbon appearing at δ 114.5 ppm.[1] In substituted thiazoles, the C2 carbon typically resonates at the lowest field (around 164-174 ppm), followed by C4 and C5.[2][8] The presence of the nitrile group at C5 would be expected to shift the C5 signal downfield and the C4 signal slightly upfield compared to the unsubstituted thiazole.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 1,3-Thiazole-4-carbonitrile | DMSO-d₆ | H2: 8.91, H5: 9.31 | C2: 157.4, C4: 133.6, C5: 125.9, CN: 114.5 | [1] |

| 2-Amino-4-phenylthiazole | - | - | C2: 169.3, C4: 148.7, C5: 100.8 | [2] |

Infrared (IR) Spectroscopy

The IR spectrum of a thiazole derivative will exhibit characteristic absorption bands. A strong, sharp absorption band in the region of 2240-2220 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the thiazole ring will be observed in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as HCN, reflecting the stability of the thiazole ring.

Synthesis of this compound: An Experimental Protocol

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[3][9][10] While a specific, detailed protocol for the direct synthesis of unsubstituted this compound is not widely published, a general approach based on the Hantzsch synthesis can be adapted. This typically involves the reaction of a thioamide with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of thioformamide with a 2-halo-3-oxopropanenitrile.

General Synthetic Approach (Hantzsch Thiazole Synthesis)

-

Reactant Preparation: The α-halocarbonyl compound, 2-chloro-3-oxopropanenitrile, can be prepared from the corresponding ketone. Thioformamide can be synthesized from formamide and a thionating agent like Lawesson's reagent.

-

Cyclocondensation: Equimolar amounts of thioformamide and 2-chloro-3-oxopropanenitrile are dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired this compound.

Diagram: Hantzsch Synthesis of this compound

Caption: General Hantzsch synthesis pathway.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a privileged scaffold in medicinal chemistry, offering a unique combination of aromaticity, electronic properties, and synthetic accessibility.[5][6] Its structure and bonding provide a robust platform for the design and synthesis of novel therapeutic agents targeting a wide range of diseases.[1][3] A thorough understanding of its chemical characteristics, as detailed in this guide, is paramount for researchers aiming to exploit its full potential in the development of next-generation pharmaceuticals. The continued exploration of the synthesis and biological activities of this compound derivatives promises to yield new and effective treatments for a multitude of human ailments.

References

- 1. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiazole Scaffold and the Significance of the 5-Cyano Moiety

An In-depth Technical Guide to Thiazole-5-carbonitrile: From Historical Synthesis to Modern Applications

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1][2] This "privileged scaffold" is integral to a vast array of natural products, including Vitamin B1 (Thiamine), and synthetic pharmaceuticals with a broad spectrum of pharmacological activities.[3][4][5] Thiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][6][7]

Within this critical class of compounds, this compound (C₄H₂N₂S) emerges as a particularly valuable building block for organic synthesis and drug discovery.[8] Its structure is characterized by the stable thiazole ring functionalized with a cyano (-C≡N) group at the C5 position. This nitrile group imparts unique electronic properties and serves as a versatile chemical handle, allowing for a wide range of subsequent chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, making it an ideal starting point for constructing more complex molecular architectures.[8] This guide provides a comprehensive exploration of the historical development, synthesis, and application of this compound for researchers, scientists, and professionals in drug development.

Historical Context: The Dawn of Thiazole Synthesis

While the specific discovery of this compound is not pinpointed to a single event, its history is intrinsically linked to the foundational methods developed for constructing the thiazole ring itself. The most significant of these is the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch and J. H. Weber in 1887.[1][9] This robust and versatile method, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide, became the primary route for accessing a wide variety of substituted thiazoles and remains a cornerstone of heterocyclic chemistry today.[1][2][10][11]

Another pivotal development was the Cook-Heilbron Thiazole Synthesis , discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[12] This reaction, which produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, was a landmark achievement as it provided efficient access to 5-aminothiazoles, a previously elusive class of compounds.[12] While not a direct route to this compound, the 5-amino functionality could serve as a precursor to the nitrile group via a Sandmeyer-type reaction, thus opening an indirect pathway.

These classical methods laid the essential groundwork, enabling chemists to systematically explore the chemical space of thiazole derivatives and ultimately leading to the synthesis and characterization of key intermediates like this compound.

Core Synthetic Strategies

The synthesis of this compound and its derivatives relies on established principles of heterocyclic chemistry, primarily leveraging the Hantzsch synthesis and its modern variations.

The Hantzsch Synthesis Pathway

The Hantzsch synthesis is the most direct and widely employed method for constructing the thiazole ring of this compound. The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide.

Mechanism Causality: The reaction is initiated by the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of starting materials directly dictates the substitution pattern on the final product. For this compound, a key starting material is 2-chloro-3-oxopropanenitrile (or a similar α-halo-β-ketonitrile), which reacts with a simple thioamide like thioformamide.

Alternative and Modern Approaches

While the Hantzsch synthesis is foundational, modern organic chemistry has introduced more sophisticated methods. One-pot multicomponent reactions, for instance, allow for the synthesis of complex thiazole derivatives with high efficiency by combining three or more reactants in a single step.[3][13] Chemoenzymatic methods have also been developed, utilizing enzymes as catalysts to achieve high yields and selectivity under mild reaction conditions.[3][9] These advanced techniques offer improvements in terms of atom economy, reduced waste, and milder conditions compared to classical methods.

Physicochemical and Safety Data

The utility of this compound as a synthetic intermediate is defined by its physical properties and chemical stability.

| Property | Value | Source |

| CAS Number | 25742-12-5 | [8][14] |

| Molecular Formula | C₄H₂N₂S | [14] |

| Molecular Weight | ~110.14 g/mol | [8] |

| Appearance | Crystalline solid | [8] |

| Melting Point | 75-80 °C | [8] |

| Boiling Point | 180-190 °C @ 760 mmHg | [8] |

| Solubility | Moderately soluble in polar organic solvents (DMF, acetonitrile); limited water solubility. | [8] |

| Safety | May cause skin corrosion and serious eye damage. Handle in a well-ventilated area. | [8] |

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate in the synthesis of high-value molecules across multiple scientific domains.

-

Pharmaceutical Research : It serves as a key building block for creating more complex heterocyclic systems.[8] The nitrile group can be readily converted into other functional groups, such as carboxylic acids or amines, which are essential for forming ester or amide linkages with biological targets. This versatility has made it a valuable precursor in the development of novel antiviral and anticancer agents.[7][8]

-

Organic Synthesis : Beyond pharmaceuticals, it is a starting material for a variety of thiazole-based compounds. The electron-withdrawing nature of the nitrile group influences the reactivity of the thiazole ring, enabling specific and controlled chemical modifications.[8]

-

Materials Science : The electron-deficient character imparted by the nitrile group makes this compound a useful component in the design of materials for organic electronics.[8] These materials often require precise tuning of their electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Experimental Protocol: Synthesis of a Substituted this compound Derivative

This protocol outlines a representative Hantzsch synthesis for a generic substituted this compound. This procedure is a self-validating system; successful formation of the product can be confirmed through standard analytical techniques (TLC, NMR, MS), which will show the disappearance of starting materials and the emergence of a new compound with characteristic spectral data.

Objective: To synthesize a 2-Aryl-4-methyl-thiazole-5-carbonitrile derivative.

Materials:

-

2-chloro-3-oxobutanenitrile (α-halo-β-ketonitrile)

-

Substituted Thiobenzamide (Thioamide)

-

Ethanol (Solvent)

-

Sodium Bicarbonate (Base for workup)

-

Ethyl Acetate (Extraction solvent)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (Drying agent)

Step-by-Step Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the substituted thiobenzamide (1.0 eq) in absolute ethanol.

-

Addition of Reactant : To the stirred solution, add 2-chloro-3-oxobutanenitrile (1.1 eq) dropwise at room temperature.

-

Reflux : Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Workup - Cooling and Concentration : Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction : Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

-

Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Final Concentration : Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

-

Purification : Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound derivative.

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Conclusion

This compound represents more than just a chemical compound; it is a testament to the foundational discoveries in heterocyclic chemistry and a versatile tool for modern scientific innovation. Its history is rooted in the pioneering work of chemists like Hantzsch, Cook, and Heilbron, whose synthetic methods unlocked the vast potential of the thiazole scaffold.[1][9][12] Today, this compound continues to be an indispensable building block for researchers in drug discovery, organic synthesis, and materials science, enabling the creation of novel molecules with the potential to address significant challenges in medicine and technology.[6][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. jetir.org [jetir.org]

- 8. chemshuttle.com [chemshuttle.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 13. ijasret.com [ijasret.com]

- 14. 1,3-Thiazole-5-carbonitrile | C4H2N2S | CID 21624949 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Thiazole-5-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: Thiazole-5-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a sulfur- and nitrogen-containing aromatic ring functionalized with a reactive nitrile group, this compound serves as a versatile synthon for the construction of complex molecular architectures. The electron-withdrawing nature of the carbonitrile moiety significantly influences the electronic properties of the thiazole ring, creating unique reactivity profiles that are strategically exploited in drug development and materials science. This guide provides an in-depth technical overview of its nomenclature, physicochemical properties, a field-proven synthesis protocol, key reactive characteristics, and its applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of successful and reproducible research. This compound, while structurally simple, possesses a distinct set of identifiers and physical characteristics that dictate its handling, storage, and application.

Nomenclature and Identification

The systematic identification of this compound is crucial for accurate literature searching and regulatory compliance. Its formal IUPAC name and CAS number are the universally accepted identifiers.

| Identifier | Value | Source |

| IUPAC Name | 1,3-thiazole-5-carbonitrile | [1] |

| CAS Number | 25742-12-5 | [1][2][3][4] |

| Common Synonyms | 5-Cyanothiazole, 5-Thiazolecarbonitrile | [1][3] |

| Molecular Formula | C₄H₂N₂S | [1][3] |

| InChIKey | XWXPRCDFFCVMNT-UHFFFAOYSA-N | [1] |

Physicochemical Data Summary

The physical properties of this compound inform its behavior in various solvent systems and reaction conditions. It is a stable crystalline solid under standard conditions, with solubility characteristics that favor polar organic solvents.

| Property | Value | Source |

| Molecular Weight | 110.14 g/mol | [3] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 75-80 °C | [2] |

| Boiling Point | 180-190 °C (at 760 mmHg) | [2] |

| Solubility | Limited in water; moderately soluble in DMF and acetonitrile. | [2] |

Synthesis and Purification

The reliable synthesis of this compound is essential for its use in multi-step synthetic campaigns. The most direct and common laboratory-scale preparation involves the dehydration of the corresponding aldoxime, a robust and high-yielding transformation.

Strategic Approach: The Dehydration of an Oxime Precursor

The conversion of an aldoxime to a nitrile is a classic transformation in organic chemistry. This pathway is favored due to the ready availability of the starting aldehyde and the efficiency of modern dehydrating agents. Trifluoroacetic anhydride is an exceptionally powerful reagent for this purpose; it reacts with the oxime to form an intermediate that readily eliminates trifluoroacetic acid, driving the reaction to completion under mild conditions. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the acidic byproduct without interfering with the reaction.

Detailed Experimental Protocol: Synthesis from 1,3-Thiazole-5-carboxaldehyde Oxime

This protocol is adapted from established methodologies and represents a reliable route to the target compound[3].

Materials:

-

1,3-Thiazole-5-carboxaldehyde oxime (1.0 eq.)

-

Dioxane (anhydrous)

-

Triethylamine (TEA) (2.5 eq.)

-

Trifluoroacetic anhydride (TFAA) (1.1 eq., potentially up to 2.2 eq.)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Water (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-thiazole-5-carboxaldehyde oxime (1.0 eq.) in anhydrous dioxane (approx. 5 mL per gram of oxime).

-

Basification and Cooling: Add triethylamine (2.5 eq.) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Dehydration: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the cooled, stirring mixture. Causality Note: Slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, a second portion of trifluoroacetic anhydride (1.1 eq.) can be added and the mixture stirred for another 24 hours to ensure complete conversion[3].

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash it five times with water to remove TEA salts and residual TFAA/TFA[3].

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid[3].

Workflow Diagram: Synthesis of this compound

Caption: A streamlined workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two core components: the thiazole ring and the nitrile functional group.

The Thiazole Core: A Modulated Aromatic System

The thiazole ring is inherently electron-rich and possesses reactivity characteristics similar to other azoles[5]. However, the strongly electron-withdrawing nitrile group at the C5 position significantly deactivates the ring towards standard electrophilic aromatic substitution. Conversely, this electronic pull makes the proton at the C2 position more acidic, allowing for deprotonation by strong organometallic bases (e.g., organolithium reagents)[5]. This generates a potent nucleophile at C2, enabling the introduction of various electrophiles.

The Nitrile Moiety: A Versatile Functional Handle

The carbonitrile group is a linchpin for molecular elaboration, offering access to several critical functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding thiazole-5-carboxylic acid[2]. This acid is a key intermediate for forming amide bonds, a ubiquitous linkage in pharmaceuticals.

-

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles, a foundational reaction for creating more complex ring systems[2].

-

Reduction: The nitrile can be reduced to an aminomethyl group (a primary amine), providing a flexible linker for further derivatization.

Reactivity Map

Caption: Key reactivity sites on the this compound scaffold.

Applications in Drug Development and Materials Science

The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs[6][7]. Its ability to act as a bioisostere for other aromatic systems and engage in critical binding interactions (e.g., hydrogen bonding) makes it a highly valuable core structure[6][8].

-

Pharmaceutical Research: this compound is a key building block for constructing more elaborate drug candidates. It is used in the synthesis of antiviral agents, and its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents[2][6][7][9]. The conversion of the nitrile to an amide or carboxylic acid is a common strategy to link the thiazole core to other pharmacophores[2][9].

-

Organic Synthesis: It serves as a versatile starting material for creating a wide range of other thiazole-based heterocycles, leveraging the reactivity of both the ring and the nitrile group[2].

-

Materials Science: The electron-deficient nature imparted by the nitrile group makes this compound and its derivatives useful in the development of materials for organic electronics, where specific electron transport properties are required[2].

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety. This compound is classified as a hazardous substance.

Hazard Identification

The compound presents multiple health hazards according to the Globally Harmonized System (GHS)[1].

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1] |

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[2].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors[10].

-

Incompatible Materials: Keep away from strong oxidizing agents[2].

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat sources[2][10].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic tool for the modern chemist. Its well-defined physicochemical properties, accessible synthesis, and dual-mode reactivity make it an invaluable precursor in the quest for novel pharmaceuticals and advanced materials. A thorough understanding of its chemistry and safe handling practices, as outlined in this guide, empowers researchers to fully leverage its synthetic potential.

References

- 1. 1,3-Thiazole-5-carbonitrile | C4H2N2S | CID 21624949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 5-CYANOTHIAZOLE | 25742-12-5 [chemicalbook.com]

- 4. 25742-12-5|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 9. mdpi.com [mdpi.com]

- 10. chemscene.com [chemscene.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Thiazole-5-carbonitrile

This guide provides an in-depth technical analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—for Thiazole-5-carbonitrile (C₄H₂N₂S). Designed for researchers and professionals in drug development, this document moves beyond simple data presentation to explore the causal relationships between molecular structure and spectral output. Each section includes field-proven experimental protocols and interpretive insights to ensure data integrity and confident structural elucidation.

The Structural Context of this compound

This compound is a heterocyclic compound featuring a five-membered aromatic ring containing both sulfur and nitrogen atoms. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including antibiotics and anticancer agents[1][2]. The nitrile group at the C5 position acts as a potent electron-withdrawing group and a versatile synthetic handle, making this molecule a valuable building block for the synthesis of complex pharmaceutical intermediates[3]. Understanding its spectroscopic signature is the foundational first step in any synthetic or analytical workflow.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Proton (¹H) NMR Spectroscopy

Interpretive Analysis: The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the protons at the C2 and C4 positions.

-

H2 Proton: The proton at the C2 position is flanked by both the nitrogen and sulfur atoms. The combined electron-withdrawing effects of these heteroatoms significantly deshield this proton, causing it to resonate at a downfield chemical shift, typically observed around δ 9.0 - 9.3 ppm .[4][5]

-

H4 Proton: The proton at the C4 position is adjacent to the sulfur atom and the carbon bearing the nitrile group. While still in the aromatic region, it is less deshielded than H2 and is expected to appear further upfield, generally in the range of δ 8.4 - 8.7 ppm . The electron-withdrawing nature of the C5-nitrile group contributes to this downfield shift compared to unsubstituted thiazole.

These two protons appear as sharp singlets. The three-bond coupling (³JHH) between H4 and H5 in a standard thiazole is typically small; however, with C5 being substituted, only a very weak long-range coupling might be observable between H2 and H4 under high-resolution conditions.

Caption: Key influences on the ¹H NMR chemical shifts of this compound.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to ensure full relaxation of the protons.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).

Carbon (¹³C) NMR Spectroscopy

Interpretive Analysis: The proton-decoupled ¹³C NMR spectrum will display four signals: three for the thiazole ring carbons and one for the nitrile carbon.

-

C2 Carbon: Similar to its attached proton, the C2 carbon is significantly deshielded by the adjacent N and S atoms, causing it to appear far downfield, typically around δ 155-158 ppm .[4]

-

C4 Carbon: The C4 carbon is expected to resonate in the range of δ 145-150 ppm .

-

C5 Carbon: This carbon is directly attached to the electron-withdrawing nitrile group, which influences its chemical shift. It is typically found further upfield than C2 and C4, often around δ 115-120 ppm .

-

Nitrile Carbon (CN): The carbon of the nitrile group has a characteristic chemical shift in the range of δ 112-116 ppm .[6]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same locked and shimmed sample.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: Set to approximately 220-250 ppm, centered around 100 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the low sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): A 2-second delay is standard.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring their vibrational frequencies. For this compound, the spectrum is dominated by the highly characteristic nitrile stretch.

Interpretive Analysis:

-

C≡N Stretch: The most prominent and diagnostically significant peak is the stretching vibration of the nitrile group. This appears as a sharp, strong absorption in the range of 2220-2240 cm⁻¹ .[7][8] Its intensity and sharpness are hallmarks of the C≡N triple bond.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a series of weaker absorptions above 3000 cm⁻¹, often around 3100-3050 cm⁻¹ .

-

C=N and C=C Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the thiazole ring give rise to a series of medium to strong absorptions in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹ .[9][10]

-

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can be found at lower wavenumbers, typically below 900 cm⁻¹.

Caption: Key vibrational modes for this compound in IR spectroscopy.

Experimental Protocol: FT-IR (ATR) Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Interpretive Analysis:

-

Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 111.0042 , corresponding to the formula C₄H₃N₂S⁺. With Electron Ionization (EI), the molecular ion peak (M⁺•) would be at m/z 110.00 (for the most abundant isotopes).

-

Fragmentation Pattern (EI): High-energy EI would induce fragmentation. A logical and common fragmentation pathway for aromatic nitriles involves the loss of HCN.

-

Loss of HCN (m/z 83): The molecular ion (m/z 110) can lose a molecule of hydrogen cyanide, resulting in a fragment ion [C₃HS]⁺ at m/z 83.

-

Loss of a Cyano Radical (m/z 84): Loss of a •CN radical would result in the [C₃H₂NS]⁺• radical cation at m/z 84.

-

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: High-Resolution MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI+).

-

Capillary Voltage: Set to 3.0-4.0 kV.

-

Source Temperature: Typically 100-150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the peak corresponding to the exact mass of the protonated molecule [M+H]⁺. The high-resolution measurement allows for confirmation of the elemental composition.

Summary of Spectroscopic Data

The following table consolidates the expected spectroscopic data for this compound, providing a quick reference for analytical verification.

| Technique | Feature | Expected Value | Rationale |

| ¹H NMR | H2 Chemical Shift (δ) | 9.0 - 9.3 ppm | Deshielded by adjacent N and S atoms. |

| H4 Chemical Shift (δ) | 8.4 - 8.7 ppm | Aromatic proton influenced by S and C5-CN. | |

| ¹³C NMR | C2 Chemical Shift (δ) | 155 - 158 ppm | Deshielded by adjacent N and S atoms. |

| C4 Chemical Shift (δ) | 145 - 150 ppm | Aromatic sp² carbon. | |

| C5 Chemical Shift (δ) | 115 - 120 ppm | Attached to electron-withdrawing CN group. | |

| CN Chemical Shift (δ) | 112 - 116 ppm | Characteristic nitrile carbon resonance. | |

| IR | C≡N Stretch | 2220 - 2240 cm⁻¹ | Strong, sharp absorption from nitrile group. |

| C=N / C=C Stretch | 1400 - 1600 cm⁻¹ | Aromatic ring vibrations. | |

| HRMS (ESI+) | [M+H]⁺ | m/z 111.0042 | Corresponds to the exact mass of C₄H₃N₂S⁺. |

By integrating these distinct yet complementary spectroscopic techniques, a scientist can build a comprehensive and self-validating profile of this compound. This multi-faceted approach ensures the unambiguous confirmation of the molecule's structure, purity, and identity, which is a critical requirement for its application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. isca.me [isca.me]

- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Thiazole-5-carbonitrile: A Cornerstone in Modern Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thiazole ring system is a privileged scaffold in medicinal chemistry, and the introduction of a nitrile group at the 5-position unlocks a treasure trove of synthetic possibilities and biological activities. This guide provides a comprehensive exploration of thiazole-5-carbonitrile, from its fundamental synthesis and reactivity to its pivotal role as a building block for complex heterocyclic systems and its applications in the development of novel therapeutics. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and showcase the versatility of this remarkable molecule in the pursuit of new chemical entities.

The this compound Core: Structure and Electronic Properties

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The presence of the electron-withdrawing nitrile group at the C5 position significantly influences the electronic distribution within the ring, impacting its reactivity and biological interactions. The nitrile group enhances the electrophilicity of the C5 carbon and can participate in a wide array of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several robust synthetic methodologies. The choice of method often depends on the desired substitution pattern on the thiazole ring.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely employed method for the construction of thiazole rings. For the synthesis of thiazole-5-carbonitriles, this typically involves the condensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthis compound via Hantzsch Synthesis

Materials:

-

2-Bromo-2-phenylacetonitrile (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (10 mL)

-

Sodium bicarbonate (for work-up)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-bromo-2-phenylacetonitrile and thiourea in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2-amino-4-phenylthis compound.

Causality: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The basic work-up is crucial to neutralize the hydrobromic acid formed during the reaction and to precipitate the free amine product.

Gewald Reaction

The Gewald reaction offers a powerful one-pot synthesis of 2-aminothiophenes, which can be adapted for the synthesis of 2-aminothiazoles. A modified Gewald reaction can be employed to produce 2-aminothiazole-5-carbonitriles.[1] This multicomponent reaction typically involves a ketone or aldehyde, a cyano-containing active methylene compound, elemental sulfur, and a base.[2][3] The substitution pattern of the nitrile precursor is a key determinant in directing the reaction towards either a thiophene or a thiazole product.[1]

Conceptual Workflow: Modified Gewald Reaction for this compound Synthesis

Caption: Modified Gewald reaction pathway.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form an enamine, which can be hydrolyzed to a cyclic ketone. A modified Thorpe-Ziegler type cyclization can be a powerful tool for the synthesis of 4-aminothiazole-5-carbonitriles from dithioesters. This method proceeds under mild conditions and demonstrates broad functional group compatibility.[4]

Reactivity and Functionalization of this compound

The nitrile group at the 5-position of the thiazole ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. This transformation is fundamental for the synthesis of many biologically active thiazole derivatives.

Experimental Protocol: Hydrolysis of 2-Phenylthis compound to 2-Phenylthiazole-5-carboxylic Acid

Materials:

-

2-Phenylthis compound (1 mmol)

-

Concentrated Sulfuric Acid (5 mL)

-

Water (10 mL)

-

Sodium hydroxide (for neutralization)

Procedure:

-

In a round-bottom flask, carefully add 2-phenylthis compound to concentrated sulfuric acid.

-

Heat the mixture at 100°C for 2 hours.

-

Cool the reaction mixture in an ice bath and slowly add water.

-

Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-phenylthiazole-5-carboxylic acid.

Causality: The strong acidic conditions protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid. Careful neutralization is required to precipitate the carboxylic acid product.

Reduction to Amines

The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5] This provides access to aminomethylthiazole derivatives, which are valuable building blocks in medicinal chemistry.

Experimental Protocol: Reduction of 2-Methylthis compound to (2-Methylthiazol-5-yl)methanamine

Materials:

-

2-Methylthis compound (1 mmol)

-

Lithium aluminum hydride (LiAlH₄) (1.5 mmol)

-

Anhydrous diethyl ether (20 mL)

-

Water and Sodium hydroxide solution (for work-up)

Procedure:

-

In a dry, nitrogen-purged round-bottom flask, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-methylthis compound in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash the solid with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Causality: LiAlH₄ is a powerful source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the nitrile group. Two successive additions of hydride lead to the formation of the primary amine after an aqueous work-up. The use of anhydrous conditions is critical due to the high reactivity of LiAlH₄ with water.[6][7]

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This [3+2] cycloaddition is a powerful tool for the construction of fused heterocyclic systems.

Conceptual Workflow: [3+2] Cycloaddition of this compound

Caption: Formation of a tetrazole via cycloaddition.

This compound in Drug Discovery and Development

The this compound scaffold is a prominent feature in a variety of biologically active molecules, demonstrating its importance in modern drug discovery.

Kinase Inhibitors

A significant number of kinase inhibitors incorporate the this compound moiety. For instance, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[8] The nitrile group in these compounds often forms crucial interactions within the ATP-binding site of the kinase.[8] The development of thiazole-based compounds as inhibitors for various kinases, including EGFR, HER2, and DHFR, is an active area of research in oncology.[9][10]

| Compound Class | Target Kinase | Reported Activity | Reference |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles | CDK9 | Potent inhibition | [8] |

| Imidazo[2,1-b]thiazole derivatives | EGFR/HER2 | Dual inhibition | [10] |

| Thiazole-pyrazole-pyridinamine hybrids | - | Anticancer activity | [10] |

Antiviral Agents

Thiazole derivatives have also shown promise as antiviral agents.[11] While specific examples of this compound as the final active compound are less common, its role as a key intermediate in the synthesis of more complex antiviral molecules is well-established. For example, isothiazolecarbonitrile derivatives have been investigated for their activity against a range of viruses, including picornaviruses and HIV.[12][13]

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton on the thiazole ring (H-2 or H-4) typically appears in the aromatic region. The carbon of the nitrile group has a characteristic chemical shift in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: The presence of the nitrile group is readily identified by a sharp absorption band in the region of 2220-2260 cm⁻¹.[14][15] Other characteristic bands for the thiazole ring and any substituents will also be present.[14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.[16][17]

Conclusion

This compound is a versatile and highly valuable building block in heterocyclic chemistry. Its straightforward synthesis and the diverse reactivity of the nitrile group provide chemists with a powerful platform for the creation of complex molecules with a wide range of biological activities. From kinase inhibitors for cancer therapy to intermediates for antiviral agents, the applications of this scaffold continue to expand. The in-depth understanding of its chemistry, as outlined in this guide, is crucial for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 17. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Significance of the Thiazole Moiety

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles. Within the vast arsenal of heterocyclic chemistry, the thiazole ring—a five-membered aromatic scaffold containing sulfur and nitrogen atoms—has emerged as a cornerstone in the design and development of a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the profound biological significance of the thiazole moiety, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental structural attributes that confer its versatile pharmacological activities, its prevalence in nature, and its role as a privileged pharmacophore in modern medicinal chemistry.

The Thiazole Ring: A Privileged Scaffold in Nature and Medicine

The thiazole ring is a five-membered heteroaromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[2] While free thiazole is not found in nature, its core structure is an integral component of numerous natural products and synthetic molecules with significant biological activities.[1][4] Its aromaticity, arising from the delocalization of a lone pair of electrons from the sulfur atom which completes the 6 π-electron system, provides a stable yet reactive framework.[1][2] This inherent chemical nature allows for a variety of chemical modifications, making it a versatile building block in the synthesis of new chemical entities.[1]

Thiazole in Essential Biomolecules: The Case of Thiamine (Vitamin B1)

One of the most prominent examples of a naturally occurring and biologically indispensable thiazole-containing molecule is Thiamine (Vitamin B1) .[1][5][6] Thiamine consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[6] In its active form, thiamine pyrophosphate (TPP), it functions as a crucial coenzyme in several key metabolic pathways, including carbohydrate metabolism.[6] The thiazole ring in TPP is directly involved in the catalytic mechanism of enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, highlighting its fundamental role in cellular bioenergetics.[7] The biosynthesis of the thiazole moiety of thiamine is a complex enzymatic process, underscoring its evolutionary importance.[7][8]

A Core Component of Clinically Approved Drugs

The versatility of the thiazole scaffold is evident in the wide array of FDA-approved drugs that incorporate this moiety.[9][10] These drugs span a broad spectrum of therapeutic areas, demonstrating the ability of the thiazole ring to interact with diverse biological targets.[11][12]

| Drug Name | Therapeutic Area | Brief Mechanism of Action |

| Dasatinib | Anticancer | Inhibitor of multiple tyrosine kinases.[1][13] |

| Ritonavir | Antiviral (Anti-HIV) | Protease inhibitor.[2][14][15] |

| Pramipexole | Anti-Parkinson's | Dopamine D2 receptor agonist.[1][16] |

| Sulfathiazole | Antibacterial | Inhibits bacterial synthesis of dihydrofolic acid.[14][17] |

| Meloxicam | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID).[2] |

| Ixabepilone | Anticancer | Microtubule inhibitor.[1] |

| Riluzole | Neuroprotective | Modulator of glutamate transmission.[1][16] |

This table illustrates the remarkable adaptability of the thiazole ring as a pharmacophore, capable of being tailored to target enzymes, receptors, and other key proteins involved in various disease pathologies.

The Physicochemical and Structural Basis of Thiazole's Biological Activity

The biological significance of the thiazole moiety is deeply rooted in its unique physicochemical and structural properties. These characteristics enable it to engage in a variety of interactions with biological macromolecules, thereby modulating their function.

Aromaticity and Electron-Rich Nature

The aromatic nature of the thiazole ring provides a planar and rigid scaffold, which is often advantageous for fitting into the binding pockets of proteins.[1] The presence of both sulfur and nitrogen heteroatoms imparts a unique electronic distribution, making the ring system electron-rich. The lone pair of electrons on the sulfur atom contributes to the aromatic π-system, influencing the ring's reactivity and interaction potential.[1][2]

Hydrogen Bonding Capability

The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[13] This ability to form hydrogen bonds contributes significantly to the binding affinity and specificity of thiazole-containing drugs for their biological targets.

Versatility for Chemical Modification

The thiazole ring possesses multiple reactive positions that allow for the introduction of various substituents.[1] This chemical tractability is a key reason for its prevalence in drug discovery, as it allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound to optimize its therapeutic profile.[2]

Thiazole as a Pharmacophore in Diverse Therapeutic Areas

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The thiazole ring frequently serves as a central pharmacophoric element in a wide range of therapeutic agents.[18]

Anticancer Agents

The thiazole moiety is a prominent feature in numerous anticancer drugs, targeting a variety of mechanisms to combat cancer cell proliferation and survival.[13][19][20]

-

Kinase Inhibitors: Drugs like Dasatinib utilize the thiazole ring to interact with the ATP-binding site of tyrosine kinases, leading to the inhibition of cancer cell signaling pathways.[1][13]

-

Microtubule Stabilizers: The epothilones, a class of natural product anticancer agents, contain a thiazole side chain that is crucial for their activity in stabilizing microtubules and inducing cell cycle arrest.[1][21]

-

Apoptosis Inducers: Many synthetic thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins.[13][22][23]

Antimicrobial Agents

Thiazole derivatives have demonstrated significant activity against a broad spectrum of microbial pathogens, including bacteria, fungi, and viruses.[14][24][25]

-

Antibacterial Activity: The thiazole ring is a key component of some sulfonamide antibiotics, such as sulfathiazole, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[17] Newer thiazole derivatives have also shown potent activity against resistant bacterial strains.

-

Antifungal Activity: Several thiazole-containing compounds exhibit potent antifungal properties, with some demonstrating efficacy comparable to or better than existing antifungal drugs like ketoconazole and fluconazole.[14][25]

-

Antiviral Activity: The anti-HIV drug Ritonavir, a protease inhibitor, contains a thiazole moiety that is critical for its binding to the viral protease enzyme.[2][14][15]

Anti-inflammatory and Other Therapeutic Applications

The therapeutic potential of the thiazole scaffold extends beyond oncology and infectious diseases.

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole incorporate a thiazole ring, contributing to their inhibitory effects on cyclooxygenase (COX) enzymes.[2]

-

Neuroprotective and CNS-active Agents: The ability of the thiazole moiety to cross the blood-brain barrier has led to its incorporation in drugs targeting the central nervous system, such as Pramipexole for Parkinson's disease and Riluzole for amyotrophic lateral sclerosis (ALS).[1][16]

-

Antidiabetic and Antioxidant Properties: Researchers are actively exploring thiazole derivatives for their potential in managing diabetes and for their antioxidant capabilities.[3][23]

Experimental Workflows for the Investigation of Thiazole Derivatives

The discovery and development of new thiazole-based therapeutic agents involve a series of well-defined experimental workflows, from synthesis to biological evaluation.

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A classic and widely used method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis .[1] This reaction involves the cyclization of an α-haloketone with a thioamide.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the chosen thioamide in a suitable solvent, such as ethanol or acetic acid.

-

Addition of α-Haloketone: Add the α-haloketone to the thioamide solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction, washing, and drying. The crude product is then purified, often by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized thiazole derivative is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Evaluation: In Vitro Anticancer Activity Screening

A common initial step in evaluating the biological potential of newly synthesized thiazole derivatives is to screen for their anticancer activity against a panel of human cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives and a positive control drug (e.g., doxorubicin) in the culture medium. Add the compounds to the wells containing the cancer cells.

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay: Assess cell viability using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted to a colored formazan product by viable cells, and the absorbance is measured using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each active compound.